N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-2-carboxamide
Description
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-2-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a hybrid furan-thiophene ethyl group. Benzothiazoles are renowned for their diverse pharmacological properties, including antimicrobial, antitumor, and antiviral activities . The furan and thiophene moieties in this compound likely enhance its electronic properties and binding affinity due to their aromatic and electron-rich nature.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S2/c21-17(18-20-14-4-1-2-6-16(14)24-18)19-10-13(12-7-9-23-11-12)15-5-3-8-22-15/h1-9,11,13H,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMQUEVYVBHHDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(C3=CSC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-2-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide linkage under specific conditions, often using reagents like carbodiimides (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that stabilize the intermediates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the carboxamide group may produce the corresponding amine derivative.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to new compounds with tailored properties.
Biology
- Drug Discovery : The interactions of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-2-carboxamide with biological macromolecules make it a candidate for drug development. Its potential to inhibit specific enzymes or proteins can lead to therapeutic applications.
Industry
- Material Science : The compound can be utilized in developing advanced materials with specific electronic or optical properties. Its unique electronic configuration makes it suitable for applications in organic electronics and photonics.
Recent studies have highlighted several key biological activities associated with this compound:
Anticancer Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant anticancer properties. For instance, analogs have shown effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several bacterial strains, making it a candidate for further exploration in antibiotic development.
Anti-inflammatory Effects
Similar compounds have been reported to possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
Antitumor Activity
A study evaluating the anticancer effects of benzothiazole derivatives revealed significant inhibition of cancer cell growth in vitro. The IC50 values ranged from 5 to 20 µM, indicating potent activity against human cancer cell lines.
Synergistic Effects
Research has explored the synergistic effects of combining this compound with other chemotherapeutic agents. These combinations have been shown to enhance efficacy while reducing toxicity compared to single-agent therapies.
Mechanism of Action
The mechanism by which N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-2-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Structural Analogs and Modifications
The compound’s benzothiazole core and carboxamide functional group align it with several pharmacologically active analogs. Key comparisons include:
Key Observations :
- Trifluoromethyl Substitution : Compounds with CF₃ groups () exhibit improved pharmacokinetic profiles compared to the target compound’s furan-thiophene system, which may prioritize electronic modulation over metabolic stability .
- Imaging vs. Therapeutic Focus : PT-ADA-PPR’s thiophene-based structure enables biomedical imaging, whereas benzothiazole derivatives (e.g., ) are tailored for therapeutic applications .
- Heterocyclic Diversity : Thiadiazoles () and benzothiazoles share heterocyclic frameworks but differ in electronic properties, influencing their biological target specificity .
Crystallography and Computational Analysis
- Structural Refinement : Analogous compounds (e.g., ’s cocrystals) are often characterized using SHELX-family software (e.g., SHELXL for small-molecule refinement), a standard in crystallography .
- Supramolecular Interactions : The target compound’s heterocyclic system may facilitate hydrogen bonding or π-π stacking, akin to ’s benzothiazole cocrystals .
Biological Activity
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-2-carboxamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a benzothiazole moiety, which is known for its diverse biological activities. The molecular formula is , and it possesses a molecular weight of 298.35 g/mol. The presence of furan and thiophene rings contributes to its reactivity and potential interactions with biological targets.
Biological Activity Overview
Recent studies have highlighted several key biological activities associated with this compound:
-
Anticancer Activity :
- Various derivatives of benzothiazole compounds have demonstrated significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against multiple cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Studies
-
Antitumor Activity :
A study evaluating the anticancer effects of similar benzothiazole derivatives showed that they significantly inhibited the growth of cancer cells in vitro. The IC50 values ranged from 5 to 20 µM, indicating potent activity against human cancer cell lines . -
Synergistic Effects :
Research has also explored the synergistic effects of combining this compound with other chemotherapeutic agents. These combinations have been shown to enhance efficacy while reducing toxicity compared to single-agent therapies .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
